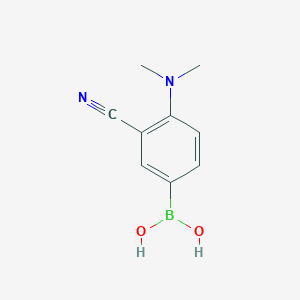

3-氰基-4-(二甲基氨基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Cyano-4-(dimethylamino)phenylboronic acid is a chemical compound used as a reactant in the synthesis of different protein effectors . It may contain varying amounts of anhydride .

Molecular Structure Analysis

The molecular structure of 3-Cyano-4-(dimethylamino)phenylboronic acid is represented by the formula C9H11BN2O2 . The InChI code for this compound is 1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction . It also plays a role in Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling, Rhodium (Rh)-catalyzed asymmetric addition reactions, and Palladium (Pd)-catalyzed C-OH bond activation .Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.01 . It is recommended to be stored in a refrigerated environment .科学研究应用

pH 和溶剂质子性的荧光探针

化合物 3-氰基-4-(二甲基氨基)苯硼酸在高灵敏度和高性能荧光探针的开发中起着至关重要的作用。它的结构表现出光致的分子内电荷转移,使其适合于氢键或 pH 敏感的荧光。该应用对于开发用于各种环境中 pH 传感的比例式“自校准”荧光探针至关重要,显示出在 0 至 pH 4 范围内进行高灵敏度 pH 荧光传感的潜力。该化合物通过氢键形成探测溶剂质子性的能力突出了其在分析化学和传感器技术中的多功能性和重要性 (Maus & Rurack, 2000)。

光动力疗法应用

一种新型的镥 (III) 醋酸酞菁,通过 CC 键直接与 N,N'-二甲氨基苯基基团取代,展示了该化合物在光动力疗法 (PDT) 中的用途。这种酞菁衍生物的合成涉及与 3-氰基-4-(二甲基氨基)苯硼酸的铃木-宫浦偶联反应,得到了一种水溶性衍生物,在水中表现出优异的溶解性,这对于 PDT 应用至关重要。它有希望的光物理和光化学性质,例如高单线态氧生成,突出了该化合物在癌症治疗中的潜力,展示了 3-氰基-4-(二甲基氨基)苯硼酸衍生物对推进癌症治疗的重大影响 (Al-Raqa, Köksoy, & Durmuş, 2017)。

非线性光吸收和光学器件应用

化合物 3-氰基-4-(二甲基氨基)苯硼酸的衍生物已被研究其非线性光学性质,表明在光学器件中具有潜在的应用。例如,合成的衍生物显示出从饱和吸收切换到反向饱和吸收,并随着激发强度的增加而增加。这种行为表明它可用作光限制器和其他光学器件应用的潜在候选者,反映了该化合物在光子学和光电子学中开发先进材料的作用 (Rahulan 等人,2014)。

用于生物医学应用的葡萄糖反应性材料

在葡萄糖反应性材料的开发中,3-氰基-4-(二甲基氨基)苯硼酸的衍生物已显示出巨大的潜力。这些材料对于诸如受控药物输送和生物传感等应用至关重要。例如,一种结合了 3-氰基-4-(二甲基氨基)苯硼酸衍生物的功能化水凝胶光纤生物传感器证明了连续监测体内葡萄糖水平的能力。该应用对于糖尿病管理至关重要,突出了该化合物在为医疗保健和医学诊断创造创新解决方案中的重要性 (Tierney 等人,2009)。

安全和危害

作用机制

Target of Action

3-Cyano-4-(dimethylamino)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be involved in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of this compound are the organic groups that participate in these reactions .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3-Cyano-4-(dimethylamino)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

Organoboron compounds are generally known for their stability and environmental benignity , which may influence their bioavailability.

Result of Action

The primary molecular effect of 3-Cyano-4-(dimethylamino)phenylboronic acid’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized and their interactions with cellular components.

Action Environment

The action of 3-Cyano-4-(dimethylamino)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

属性

IUPAC Name |

[3-cyano-4-(dimethylamino)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQJXRPGAWLFGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N(C)C)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B2930147.png)

![2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2930149.png)

![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)

![N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2930156.png)

![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one](/img/structure/B2930157.png)

![Sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2930158.png)

![2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2930159.png)

![2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide](/img/structure/B2930162.png)

![4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)

![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)

![2'-(4-Fluorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2930168.png)